(S)-1,3-Dimethylpiperazine dihydrochloride
Description
Significance of Chiral Diamines in Modern Synthetic Methodology and Catalysis
Chiral diamines, including chiral piperazines, are of immense importance in modern synthetic chemistry. acs.orgsigmaaldrich.com Their primary role is as ligands in asymmetric catalysis, a process that facilitates the synthesis of a specific enantiomer of a chiral product. ucl.ac.uk The ability to control stereochemistry is paramount, as different enantiomers of a molecule can exhibit vastly different biological activities. ankara.edu.tr
In asymmetric synthesis, chiral diamines coordinate to a metal center, creating a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer over the other. acs.org This method is a cornerstone of modern pharmaceutical development, where producing a single-enantiomer drug is often a regulatory requirement. rsc.org Chiral vicinal diamines, in particular, are highly sought after as they are found in numerous effective catalysts. sigmaaldrich.com The development of novel chiral diamines continues to be an active area of research, aiming to improve the efficiency and selectivity of a wide range of chemical transformations. acs.orgucl.ac.uk
Historical Development and Evolution of Piperazine (B1678402) Chemistry
The history of piperazine chemistry begins with its name, which was derived from its chemical similarity to piperidine (B6355638), a component of piperine (B192125) from the black pepper plant. iiab.mewikipedia.orgchemeurope.com However, piperazines are not naturally derived from this source. alchetron.com The parent compound, piperazine, was initially synthesized through methods like the reaction of alcoholic ammonia (B1221849) with 1,2-dichloroethane (B1671644) or the reduction of pyrazine (B50134). wikipedia.orgalchetron.com
Initially, piperazine and its derivatives gained attention for their pharmacological properties, notably as anthelmintic agents to treat worm infections, a use first introduced in 1953. alchetron.comdrugbank.com The mechanism involves paralysis of the parasite by acting as a GABA receptor agonist. drugbank.com Over time, the focus of piperazine chemistry expanded dramatically. Researchers began to recognize the piperazine core as a "privileged scaffold" due to its frequent appearance in a wide array of successful drugs targeting different biological systems. rsc.orgnih.gov This evolution led to extensive research into creating a diverse library of substituted piperazines, including the development of synthetic routes to access chiral derivatives for more specialized applications. rsc.org
Stereochemical Principles and Importance of (S)-1,3-Dimethylpiperazine Dihydrochloride (B599025)
Stereochemistry is a critical aspect of the functionality of substituted piperazines. The introduction of a methyl group at the C3 position of the piperazine ring in (S)-1,3-Dimethylpiperazine creates a chiral center. The "(S)" designation refers to the specific three-dimensional arrangement of the atoms around this stereocenter, as defined by the Cahn-Ingold-Prelog priority rules. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated and associated with chloride counter-ions.
The conformation of the piperazine ring, typically a chair-like structure, influences the spatial orientation of its substituents. In substituted piperazines, methyl groups may occupy either axial or equatorial positions. To minimize steric strain, the molecule often adopts a conformation that places bulkier groups in the more stable equatorial position. acs.org The specific stereochemistry of (S)-1,3-Dimethylpiperazine dihydrochloride makes it a valuable chiral building block. bldpharm.com Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of more complex chiral molecules, ensuring that the desired stereochemistry is incorporated from the outset. ankara.edu.tr
Table 1: Physicochemical Properties of (S)-1,3-Dimethylpiperazine and its Dihydrochloride Salt
| Property | (S)-1,3-Dimethylpiperazine (Free Base) | This compound |
|---|---|---|
| CAS Number | Not specified, but related structures exist. | 1152110-30-9 bldpharm.comfluorochem.co.uk |
| Molecular Formula | C₆H₁₄N₂ sigmaaldrich.comnih.gov | C₆H₁₆Cl₂N₂ bldpharm.comfluorochem.co.uk |
| Molecular Weight | 114.19 g/mol sigmaaldrich.comnih.gov | 187.11 g/mol bldpharm.com |
| Form | Solid sigmaaldrich.com | Data not available |
| Purity | Data not available | 95.0% fluorochem.co.uk |
| InChI Key | FMMUNDXXVADKHS-LURJTMIESA-N sigmaaldrich.com | Data not available |
This table presents data compiled from various sources for the specified compounds.
Current Research Paradigms and Emerging Trends for Chiral Piperazine Scaffolds
The piperazine scaffold remains a focal point of intensive research, with a strong emphasis on exploring new chemical space through carbon substitution on the ring, rather than just at the nitrogen positions. rsc.org A significant trend is the development of novel asymmetric syntheses to produce enantiomerically pure carbon-substituted piperazines. rsc.org These methods include palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which can be converted to chiral piperazines without loss of optical purity. rsc.org
Another emerging paradigm is "heterocyclic merging," where chiral piperazine structures are fused with other heterocyclic rings, such as indazoles, to create novel, stereochemically diverse scaffolds with unique three-dimensional shapes. nih.gov These new molecular architectures are hypothesized to possess biological activities distinct from their individual components. nih.gov Researchers are also focused on using chiral piperazines as key components in the synthesis of ligands for metal complexes and as organocatalysts, further expanding their utility in synthetic chemistry. rsc.orgrsc.org The overarching goal is to generate libraries of structurally diverse chiral piperazines to be used as building blocks for new materials and as probes for biological systems. thieme-connect.comresearchgate.net
Table 2: Comparison of Selected Piperazine Derivatives
| Compound Name | CAS Number | Molecular Formula | Key Feature/Application Area |
|---|---|---|---|
| Piperazine | 110-85-0 iiab.me | C₄H₁₀N₂ | Parent compound, industrial chemical, anthelmintic agent. iiab.mewikipedia.org |
| 1,4-Dimethylpiperazine | 106-58-1 sigmaaldrich.com | C₆H₁₄N₂ | Symmetrically N-substituted derivative. sigmaaldrich.com |
| (R)-1,3-Dimethylpiperazine dihydrochloride | 1152110-26-3 cymitquimica.combldpharm.com | C₆H₁₆Cl₂N₂ | Enantiomer of the subject compound, chiral building block. cymitquimica.com |
This table highlights the diversity within the piperazine chemical class.
Table of Mentioned Compounds
| Compound Name |
|---|
| (S)-1,3-Dimethylpiperazine |
| This compound |
| 1,2-dichloroethane |
| 1-(3-chlorophenyl)piperazine hydrochloride |
| 1,4-Dimethylpiperazine |
| (R)-1,3-Dimethylpiperazine dihydrochloride |
| GABA |
| Piperazine |
| Piperidine |
| Piperine |
| Pyrazine |
Structure
3D Structure of Parent
Properties
CAS No. |
1152110-30-9 |
|---|---|
Molecular Formula |
C6H15ClN2 |
Molecular Weight |
150.65 g/mol |
IUPAC Name |
(3S)-1,3-dimethylpiperazine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-6-5-8(2)4-3-7-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m0./s1 |
InChI Key |
DPBBTNJEYWACKY-RGMNGODLSA-N |
SMILES |
CC1CN(CCN1)C.Cl.Cl |
Isomeric SMILES |
C[C@H]1CN(CCN1)C.Cl |
Canonical SMILES |
CC1CN(CCN1)C.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 1,3 Dimethylpiperazine Dihydrochloride and Its Chiral Congeners
Stereoselective Synthesis Routes to N-Methylated Chiral Piperazines
The introduction of chirality and N-methylation into the piperazine (B1678402) ring can be achieved through several strategic approaches. These methods aim to control the stereochemistry at one or more carbon centers, leading to the desired enantiomerically enriched products.
Asymmetric Hydrogenation Strategies in Chiral Piperazine Synthesis
Asymmetric hydrogenation represents a powerful and atom-economical method for the synthesis of chiral piperazines. This approach typically involves the reduction of a prochiral unsaturated precursor, such as a pyrazine (B50134) or a tetrahydropyrazine, using a chiral catalyst.
One notable strategy involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. This method provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. These intermediates can then be conveniently converted into chiral piperazines without the loss of optical purity. acs.orgnih.gov For instance, the hydrogenation of various pyrazin-2-ols has been achieved with up to 90% enantiomeric excess (ee). acs.org
Iridium-catalyzed asymmetric hydrogenation of activated pyrazines is another effective method. acs.org Pyrazines can be activated by alkyl halides to form pyrazinium salts, which are then hydrogenated in the presence of a chiral iridium catalyst. This technique has been shown to produce a wide range of chiral piperazines, including 3-substituted, 2,3-disubstituted, and 3,5-disubstituted derivatives, with enantiomeric excesses of up to 96%. acs.org The applicability of this method has been demonstrated in the concise synthesis of drug candidates. acs.org
| Precursor Type | Catalyst System | Product Type | Achieved Enantiomeric Excess (ee) | Reference |
| Pyrazin-2-ols | Palladium-based | Chiral piperazin-2-ones | Up to 90% | acs.orgnih.gov |
| Activated Pyrazines (Pyrazinium salts) | Iridium-based (e.g., with JosiPhos-type ligands) | Chiral piperazines | Up to 96% | acs.orgacs.org |
Chiral Pool and Derivatization Approaches
The chiral pool strategy utilizes readily available, enantiomerically pure starting materials, such as amino acids and natural products, to construct chiral piperazine scaffolds. nih.govrsc.org This approach transfers the existing chirality of the starting material to the final product.
A common method involves starting from α-amino acids. For example, a synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines has been developed from α-amino acids in four steps. rsc.org This method has been successfully applied to the synthesis of chiral 1,4-diazepanes and 1,4-diazocanes as well. rsc.org Another approach starting from natural and unnatural amino acids has been used to construct 3-, 5-, and 6-substituted piperazine-2-acetic acid esters as single stereoisomers. nih.gov
| Chiral Starting Material | Key Transformation | Resulting Chiral Piperazine | Reference |
| α-Amino acids | Multi-step synthesis including aza-Michael addition | Orthogonally protected 2-substituted piperazines | rsc.orgresearchgate.net |
| R-(−)-Phenylglycinol | Use as a chiral auxiliary | (R)-(+)-2-Methylpiperazine | nih.gov |
| Natural amino acid-derived chiral aziridines | Regioselective ring-opening | cis-2,5-Disubstituted homochiral piperazines | rsc.org |
| S-Phenylalanine | 11-step synthesis | (2S,6S)-2,4,6-Tris(phenylmethyl)piperazine | clockss.org |
| L-Proline | Dipeptide formation, cyclization, and reduction | Enantiomerically pure bicyclic piperazines | rsc.org |
Enantioselective Cyclization and Ring-Closing Methodologies
Enantioselective cyclization reactions are a cornerstone of chiral piperazine synthesis, establishing the heterocyclic ring and its stereocenters in a controlled manner. A variety of methodologies have been developed to achieve this.
Palladium-catalyzed carboamination reactions have been employed for the concise and modular asymmetric synthesis of N-aryl-2,6-disubstituted piperazines. thieme-connect.com This process allows for the stereoselective preparation of piperazine derivatives with diverse substitutions at the N1, C2, N4, and C6 positions, starting from commercial amino acids. thieme-connect.com Another palladium-catalyzed approach involves the cyclization of substrates coupling two carbons of a propargyl unit with various diamine components, yielding highly substituted piperazines with high regio- and stereochemical control. organic-chemistry.org
A highly diastereoselective intramolecular hydroamination serves as a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org The necessary hydroamination substrates are prepared from the nucleophilic displacement of cyclic sulfamidates derived from amino acids. organic-chemistry.org Furthermore, an interesting intramolecular [3+2]-cycloaddition of an azide (B81097) to a C-C double bond has been reported as a novel approach to synthesizing 2-(chloromethyl)piperazines. rsc.org
| Cyclization Strategy | Catalyst/Reagent | Key Features | Resulting Piperazine Structure | Reference |
| Palladium-catalyzed carboamination | Pd2(dba)3 / P(2-furyl)3 | Modular, stereoselective | N-aryl-2,6-disubstituted piperazines | thieme-connect.com |
| Palladium-catalyzed cyclization | Palladium catalyst | High regio- and stereocontrol | Highly substituted piperazines | organic-chemistry.org |
| Intramolecular hydroamination | Not specified | Modular, highly diastereoselective | 2,6-disubstituted piperazines | organic-chemistry.org |
| Intramolecular [3+2] cycloaddition | None (thermal) | Novel approach | 2-(chloromethyl)piperazines | rsc.org |
Direct Asymmetric Functionalization of Piperazine Ring Systems
The direct functionalization of the C-H bonds of a pre-existing piperazine ring offers a highly efficient route to chiral derivatives, avoiding lengthy de novo syntheses.
A significant advancement in this area is the asymmetric lithiation-trapping of N-Boc protected piperazines. nih.govacs.org This method utilizes s-BuLi in combination with a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, to deprotonate the piperazine ring enantioselectively. The resulting chiral organolithium species can then be trapped with various electrophiles to afford α-substituted piperazines as single stereoisomers. nih.govacs.org The enantioselectivity of this process has been found to be influenced by both the electrophile and the substituent on the distal nitrogen atom. nih.govacs.org
Photoredox catalysis has also emerged as a powerful tool for the direct C-H functionalization of piperazines. mdpi.com This approach uses light to generate highly reactive radical intermediates under mild conditions. For instance, the photoredox-catalyzed C-H arylation of N-arylpiperazines with 1,4-dicyanobenzene has been achieved in high yield. mdpi.com Similarly, α-C-H alkylation of carbamate-protected piperazines can be accomplished by coupling with α,β-unsaturated carbonyl compounds using organic photocatalysts. mdpi.com
| Functionalization Method | Reagents/Catalyst | Key Features | Product Type | Reference |
| Asymmetric Lithiation-Trapping | s-BuLi / (-)-sparteine or surrogate | Direct C-H functionalization, high enantioselectivity | α-Substituted piperazines | nih.govacs.org |
| Photoredox C-H Arylation | Iridium photocatalyst | Mild conditions, direct arylation | α-Aryl-substituted piperazines | mdpi.com |
| Photoredox C-H Alkylation | Organic photocatalyst (e.g., acridinium (B8443388) salts) | Chemoselective, couples with unsaturated carbonyls | α-Alkyl-substituted piperazines | mdpi.com |
Development of Novel Catalytic Systems for Enantio- and Diastereoselective Piperazine Synthesis
The development of new catalytic systems is crucial for advancing the synthesis of chiral piperazines with improved efficiency and selectivity.
Organocatalysis has emerged as a powerful strategy, avoiding the use of metals. For instance, chiral Brønsted bases derived from ureidoaminals have been shown to effectively catalyze the Michael addition of bicyclic acylpyrrol lactims to nitroolefins, leading to the formation of chiral pyrrolodiketopiperazines with high stereochemical control. nih.gov
Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. The R-selective imine reductase from Myxococcus stipitatus has been used for the direct synthesis of N- and C-substituted piperazines from 1,2-dicarbonyl and 1,2-diamine substrates with excellent enantioselectivity. acs.org This enzymatic approach operates under mild reaction conditions. Combining biocatalysis with organocatalysis has also been explored for the synthesis of piperidine (B6355638) alkaloids, showcasing the potential for multi-catalytic cascade reactions. researchgate.net
In the realm of metal catalysis, manganese-catalyzed formal asymmetric hydroamination of allylic alcohols using chiral P,N,N-ligands has been developed. acs.org This method, proceeding through a borrowing-hydrogen strategy, provides chiral γ-amino alcohols, which are precursors to chiral piperidines and related heterocycles, in high yields and enantioselectivities. acs.org
| Catalytic System | Type of Reaction | Key Advantages | Example Application | Reference |
| Ureidoaminal-derived Brønsted bases | Organocatalytic Michael addition | Metal-free, high stereoselectivity | Synthesis of chiral pyrrolodiketopiperazines | nih.gov |
| Imine reductase (Myxococcus stipitatus) | Biocatalytic reductive amination | Mild conditions, excellent enantioselectivity, green | Direct synthesis of N- and C-substituted piperazines | acs.org |
| Manganese with chiral P,N,N-ligands | Metal-catalyzed asymmetric hydroamination | Use of earth-abundant metal, high ee | Synthesis of chiral γ-amino alcohols | acs.org |
Sustainable and Green Chemistry Approaches in the Synthesis of Chiral Piperazine Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact and improve safety.
Microwave-assisted organic synthesis has been shown to significantly accelerate reactions, often leading to higher yields and purities in shorter timeframes compared to conventional heating. mdpi.comjocpr.com The synthesis of various piperazine derivatives has been successfully achieved using microwave irradiation, including one-pot syntheses and reactions under solvent-free conditions. mdpi.comresearchgate.netnih.gov For example, a simple and efficient procedure for the synthesis of substituted 2-amino-2-chromenes using piperazine as a catalyst has been developed under solvent-free microwave conditions. researchgate.net
The use of green solvents and solvent-free conditions is another key aspect of sustainable synthesis. Reactions using water as a solvent or conducted in the absence of any solvent minimize the use and disposal of hazardous organic solvents. unibo.it The development of solid-phase synthesis techniques using environmentally benign solvents further contributes to greener processes. unibo.it
Photoredox catalysis, as mentioned earlier, is inherently a green technology as it utilizes visible light as a renewable energy source to drive chemical reactions. mdpi.comresearchgate.net The use of organic photocatalysts, in place of expensive and potentially toxic transition metals, further enhances the sustainability of these methods. mdpi.com These approaches often allow for reactions to be conducted under mild conditions with high atom economy. acs.org
| Green Chemistry Approach | Key Features | Example Application in Piperazine Synthesis | Reference |
| Microwave-assisted synthesis | Reduced reaction times, higher yields, potential for solvent-free conditions | One-pot synthesis of monosubstituted piperazines, synthesis of serotonin (B10506) 5-HT3 receptor antagonists | mdpi.comnih.gov |
| Use of green solvents/solvent-free conditions | Reduced use of hazardous solvents, minimized waste | Piperazine-catalyzed reactions under solvent-free conditions | researchgate.net |
| Photoredox catalysis | Use of visible light, mild reaction conditions, high atom economy | C-H functionalization of piperazines using organic photocatalysts | mdpi.comresearchgate.net |
| Biocatalysis | Use of enzymes, mild aqueous conditions, high selectivity | Direct synthesis of chiral piperazines using imine reductases | acs.org |
S 1,3 Dimethylpiperazine Dihydrochloride As a Chiral Auxiliary, Ligand, and Organocatalyst
Design and Synthesis of Chiral Ligand Scaffolds Incorporating (S)-1,3-Dimethylpiperazine Moieties
The design of effective chiral ligands is a formidable challenge in asymmetric catalysis, often relying on a blend of rational design, intuition, and empirical screening. nih.gov The incorporation of the (S)-1,3-dimethylpiperazine scaffold into ligand design offers a robust chiral backbone that can be readily modified to fine-tune steric and electronic properties.
A common strategy involves the condensation of chiral diamines, such as derivatives of (S)-1,3-dimethylpiperazine, with other molecules to create multidentate ligands. For instance, chiral piperazine (B1678402) ligands can be synthesized through the condensation of 1,2-diaminocyclohexane or 1,2-diphenylethylenediamine with suitable carbonyl compounds. researchgate.net This modular approach allows for the creation of a diverse library of ligands with varying steric bulk and electronic properties, which is crucial for optimizing catalytic performance. utexas.edu
One successful approach has been the development of P,N-ligands, which combine a "soft" phosphorus donor with a "hard" nitrogen donor. nih.gov This combination of electronically distinct coordinating atoms can lead to superior control over the regioselectivity and enantioselectivity of a reaction. nih.govresearchgate.net The synthesis of such ligands often involves a multi-step sequence, starting from readily available chiral precursors. For example, the synthesis of novel chiral (P,N)-ligands has been achieved through a palladium-catalyzed C-P coupling reaction. researchgate.net
Solid-phase synthesis has also been employed to rapidly generate libraries of chiral N,N'-dimethyl-1,4-piperazines from natural and unnatural amino acids. researchgate.net This high-throughput approach facilitates the screening of numerous ligands to identify the most effective one for a specific transformation. researchgate.net The synthesis typically involves coupling of amino acids on a solid support, followed by cyclization and cleavage from the resin to yield the desired piperazine derivatives. researchgate.net
Applications in Transition Metal-Catalyzed Asymmetric Reactions
Ligands derived from (S)-1,3-dimethylpiperazine have found broad application in a variety of transition metal-catalyzed asymmetric reactions, demonstrating their versatility and effectiveness in inducing high levels of stereocontrol.
Enantioselective Hydrogenation and Reduction Processes
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, and ligands derived from piperazine have played a significant role in this area. Ruthenium complexes bearing chiral tridentate ligands have been shown to be effective catalysts for the enantioselective hydrogenation of bulky ketones, achieving high enantiomeric excesses (ee). nih.gov These catalysts can also be utilized in transfer hydrogenation reactions, offering operational simplicity. nih.gov
The development of catalysts for the asymmetric reduction of challenging substrates, such as N-Boc-3-piperidone, has also been an area of active research. researchgate.net Biocatalytic methods, employing enzymes like ene-reductases, have emerged as an attractive alternative for producing chiral building blocks like dimethyl 2-methylsuccinate with high enantioselectivity. mdpi.com
Asymmetric Carbon-Carbon Bond Formation Reactions
The formation of carbon-carbon bonds in an enantioselective manner is a fundamental transformation in organic synthesis. nih.govrug.nlrsc.org Ligands derived from (S)-1,3-dimethylpiperazine have been successfully employed in various asymmetric C-C bond-forming reactions.
Palladium-catalyzed allylic alkylation is a prominent example where chiral ligands are crucial for achieving high enantioselectivity. researchgate.net The mechanism of these reactions often involves the control of the regioselectivity of nucleophilic attack on a π-allyl palladium intermediate. nih.gov P,N-ligands have proven to be particularly effective in this context due to their ability to electronically differentiate the two ends of the allyl system. nih.gov
Copper-catalyzed conjugate addition of Grignard reagents to various acceptors is another area where chiral ligands have been instrumental. rug.nl The use of chiral ligands in conjunction with Lewis acids can enhance both the reactivity and the selectivity of these transformations. rug.nl Furthermore, copper-based chiral catalytic systems have been developed for the highly enantioselective allylic alkylation with organolithium reagents. nih.gov
Asymmetric Carbon-Nitrogen Bond Formation Reactions
The catalytic asymmetric formation of carbon-nitrogen bonds is a challenging yet highly important transformation for the synthesis of nitrogen-containing molecules. researchgate.netnih.govrsc.org Chiral ligands play a critical role in controlling the stereochemistry of these reactions.
Palladium-catalyzed carboamination reactions have been developed for the synthesis of N-aryl-2,6-disubstituted piperazines. nih.gov These reactions, which involve the cyclization of alkene-tethered amines with aryl halides, provide access to medicinally important piperazine derivatives with high stereoselectivity. nih.gov The mechanism is believed to proceed through an oxidative addition of the aryl bromide to a Pd(0) complex, followed by intramolecular aminopalladation and reductive elimination. nih.gov
Rhodium-catalyzed three-component oxyamination of 1,3-dienes represents another significant advancement in asymmetric C-N bond formation. nih.gov An electron-rich planar chiral rhodium indenyl catalyst enables the synthesis of chiral vicinal amino alcohols with excellent enantioselectivities. nih.gov
Role of (S)-1,3-Dimethylpiperazine Dihydrochloride (B599025) Derivatives in Organocatalysis
Beyond their use as ligands in metal catalysis, derivatives of (S)-1,3-dimethylpiperazine have also emerged as powerful organocatalysts. Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a complementary approach to metal-based catalysis.
Chiral piperazine derivatives can act as bifunctional catalysts, possessing both a basic nitrogen atom to activate one reactant and a hydrogen-bond donor group to activate the other. This dual activation mode is a key feature in many organocatalytic transformations. For example, quinidine-derived squaramide catalysts have been used in cascade reactions to synthesize complex spirocyclic compounds with high enantioselectivity. nih.gov The proposed mechanism involves the activation of one substrate through hydrogen bonding to the squaramide moiety and activation of the other through interaction with the tertiary amine of the catalyst. nih.gov
Rationalizing Chiral Recognition and Enantiocontrol in Catalytic Cycles
Understanding the factors that govern chiral recognition and enantiocontrol is crucial for the rational design of new and improved catalysts. nih.gov In transition metal catalysis, the geometry of the metal-ligand complex and non-covalent interactions between the catalyst and the substrate are key determinants of stereoselectivity.
For instance, in palladium-catalyzed allylic substitution, the enantioselectivity is determined by the regioselectivity of the nucleophilic attack on the π-allyl intermediate, which is influenced by the electronic and steric properties of the chiral ligand. nih.gov In the case of P,N-ligands, the different electronic nature of the phosphorus and nitrogen atoms can create a bias for the nucleophile to attack one of the two allylic termini. nih.gov
In organocatalysis, the mode of activation and the transition state geometry are critical. For bifunctional catalysts, the precise positioning of the two reacting partners by the catalyst through hydrogen bonding and other non-covalent interactions dictates the stereochemical outcome. nih.gov Computational studies and mechanistic investigations are often employed to elucidate these complex interactions and to guide the design of more selective catalysts. nih.gov The development of catalysts bearing unique substituents can lead to attractive non-covalent interactions, such as π-π stacking, which can be essential for achieving high enantioselectivity. nih.gov
Mechanistic and Kinetic Investigations of Reactions Involving S 1,3 Dimethylpiperazine Dihydrochloride
Elucidation of Reaction Mechanisms in Chiral Induction Processes
The primary function of a chiral auxiliary or ligand, such as a substituted piperazine (B1678402), is to create a chiral environment that directs the stereochemical outcome of a reaction. In the case of chiral diamines, this is often achieved through the formation of specific transition states that favor the formation of one enantiomer over the other.
For related chiral diamines, the elucidation of reaction mechanisms in chiral induction processes typically involves a combination of experimental and computational methods. For instance, in reactions catalyzed by chiral primary amines with a diamine backbone, the mechanism of stereoselectivity is often investigated using density functional theory (DFT). elsevierpure.com These computational studies can help to identify the key interactions in the transition state that are responsible for chiral induction.
In the context of piperazine derivatives, they can act as organocatalysts to mediate asymmetric reactions. For example, piperazine and its derivatives have been used in the conjugate addition of aldehydes to nitroalkenes. researchgate.net The proposed mechanism often involves the formation of an iminium ion, which then directs the stereoselective addition of the nucleophile. The structure of the piperazine derivative, including the position and nature of its substituents, plays a crucial role in determining the efficiency and stereoselectivity of the reaction. While not specifically for (S)-1,3-dimethylpiperazine dihydrochloride (B599025), studies on related compounds like trans-2,5-dimethylpiperazine (B131708) have shown its utility as an additive in proline-catalyzed Michael additions, suggesting a role in modulating the catalytic cycle. rsc.org
Kinetic Analysis of Stereo-determining Steps and Reaction Rates
Kinetic analysis is a powerful tool for understanding the mechanism of a reaction, including the identification of the rate-determining step and the factors that influence the reaction rate. In asymmetric catalysis, kinetic studies can provide insights into how the chiral catalyst or auxiliary influences the energetics of the diastereomeric transition states.
For reactions involving chiral diamines, kinetic studies might involve monitoring the reaction progress under various conditions, such as different catalyst loadings, substrate concentrations, and temperatures. The data obtained can be used to derive a rate law, which provides a mathematical description of the reaction kinetics. For example, in the context of polyurethane formation, the catalytic effect of various nitrogen-containing catalysts, including 1,4-dimethylpiperazine, has been studied to understand their influence on the reaction barrier height. researchgate.net
While specific kinetic data for reactions involving (S)-1,3-dimethylpiperazine dihydrochloride is not available, the general approach would involve comparing the rates of formation of the different stereoisomers to quantify the degree of stereoselectivity. Such studies are crucial for optimizing reaction conditions to achieve high enantiomeric excess.
Identification and Characterization of Reaction Intermediates and Transition States
The direct observation and characterization of reaction intermediates and transition states are challenging but provide invaluable information about the reaction mechanism. Spectroscopic techniques, such as NMR and mass spectrometry, are often employed to detect and characterize transient species.
In the study of reactions catalyzed by chiral amines and their derivatives, computational modeling has become an indispensable tool for characterizing transition states that are difficult to observe experimentally. DFT calculations can provide detailed information about the geometry and energy of transition states, helping to rationalize the observed stereoselectivity. elsevierpure.comemich.edu For example, computational studies on the Biginelli reaction catalyzed by a chiral primary amine with a diamine backbone have been used to investigate the transition states of the rate-determining step. elsevierpure.com
For piperazine derivatives, the formation of enamine or iminium ion intermediates is often postulated. mdpi.com While direct spectroscopic identification of these intermediates with this compound has not been reported, studies on related systems provide a basis for what might be expected.
Probing Non-Covalent Interactions and Their Influence on Asymmetric Transformations
Non-covalent interactions, such as hydrogen bonding, π-π stacking, and steric repulsion, play a critical role in controlling the stereochemical outcome of asymmetric reactions. The chiral auxiliary or catalyst creates a well-defined three-dimensional environment where these weak interactions can effectively differentiate between the diastereomeric transition states.
In the context of chiral diamines and their derivatives, hydrogen bonding is often a key factor in achieving high stereoselectivity. rsc.org For example, in reactions catalyzed by thiourea-based chiral catalysts, the hydrogen bonding between the catalyst and the substrate is crucial for activating the substrate and controlling the stereochemistry of the addition.
Computational methods are frequently used to study non-covalent interactions in detail. Hirshfeld surface analysis, for instance, can be employed to visualize and quantify intermolecular contacts in crystal structures. researchgate.net While a detailed study of the non-covalent interactions involving this compound is lacking, research on the related 2,6-dimethylpiperazine-1,4-diium oxalate (B1200264) oxalic acid has utilized DFT calculations and topological analysis to investigate bonding and non-covalent interactions. researchgate.net Such studies provide a roadmap for how the non-covalent interactions of this compound could be investigated to understand its role in asymmetric transformations.
Computational and Theoretical Chemistry of S 1,3 Dimethylpiperazine Dihydrochloride
Conformational Analysis and Stereochemical Preferences of the Chiral Piperazine (B1678402) Ring
The six-membered piperazine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. The introduction of substituents, such as the two methyl groups in (S)-1,3-Dimethylpiperazine, leads to a variety of possible conformational isomers with distinct stereochemical arrangements.
The stereochemistry of the chiral carbon at the C3 position is fixed in the (S) configuration. However, the molecule can still exist as a mixture of conformers due to ring inversion and the orientation of the methyl group on the N1 nitrogen. The two primary chair conformers differ in the axial or equatorial positioning of these methyl groups. Generally, substituents prefer the equatorial position to reduce steric hindrance (1,3-diaxial interactions). X-ray crystallography studies on similar substituted piperazines have confirmed that the chair conformation with equatorial substituents is often the most stable arrangement to minimize torsional strain and repulsion. nih.gov In some cases, the ring may flip to an alternative chair conformation to achieve greater stability by placing bulkier groups in the equatorial position. nih.gov
| Conformer | N1-Methyl Position | C3-Methyl Position | Relative Energy (ΔE, kcal/mol) | Predicted Population (%) |
|---|---|---|---|---|
| I (eq, eq) | Equatorial | Equatorial | 0.00 (Reference) | ~75 |
| II (ax, eq) | Axial | Equatorial | +0.7 | ~20 |
| III (eq, ax) | Equatorial | Axial | +1.5 | ~5 |
| IV (ax, ax) | Axial | Axial | +3.0 | <1 |
Note: The data in this table are illustrative, based on general principles of conformational analysis for substituted piperidines and piperazines, and represent hypothetical calculated values to demonstrate the expected stability trends.
Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are employed to investigate the electronic properties of (S)-1,3-Dimethylpiperazine dihydrochloride (B599025), which dictate its reactivity. bohrium.com Key parameters are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial indicator of molecular stability and reactivity. bohrium.comias.ac.in A smaller gap generally implies lower kinetic stability and higher chemical reactivity. ias.ac.in For the dihydrochloride salt, the strong electron-withdrawing effect of the two protonated nitrogen centers is expected to lower the energy of both the HOMO and LUMO and potentially increase the HOMO-LUMO gap compared to the free base, thereby increasing its stability.
Other global reactivity descriptors can be calculated from these frontier orbital energies:
Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO). ias.ac.in
Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO). ias.ac.in
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).
Electrophilicity Index (ω): A measure of the ability to accept electrons.
Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attack. bohrium.com For the dihydrochloride cation, the MEP would show highly positive potential (electron-deficient regions) around the protonated amine groups (N-H+), indicating these are primary sites for interaction with nucleophiles or negatively charged species.
| Descriptor | Formula | Typical Calculated Value (eV) | Interpretation |
|---|---|---|---|
| E_HOMO | - | -6.271 | Energy of the highest occupied molecular orbital |
| E_LUMO | - | -1.702 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 4.569 | Indicates chemical reactivity and kinetic stability |
| Ionization Potential (I) | -E_HOMO | 6.271 | Propensity to donate an electron |
| Electron Affinity (A) | -E_LUMO | 1.702 | Propensity to accept an electron |
| Chemical Hardness (η) | (I - A) / 2 | 2.284 | Resistance to deformation of electron cloud |
Note: Values are adapted from a representative DFT study on a piperazine derivative for illustrative purposes. ias.ac.in
Molecular Modeling of Chiral Ligand-Substrate and Ligand-Catalyst Interactions
Molecular modeling, particularly molecular docking, is a fundamental tool for predicting and analyzing the interactions between a chiral ligand like (S)-1,3-Dimethylpiperazine and a biological target (e.g., receptor or enzyme) or a metal center in a catalyst. nih.govnih.gov The specific 3D structure and stereochemistry of the ligand are critical for achieving high binding affinity and selectivity. nih.govcymitquimica.com
In a typical docking simulation, the ligand is placed into the binding site of a macromolecule, and various conformations and orientations are sampled. A scoring function then estimates the binding affinity, allowing for the identification of the most favorable binding mode. These studies reveal key non-covalent interactions:
Hydrogen Bonds: The protonated secondary and tertiary amines in the dihydrochloride form are potent hydrogen bond donors, capable of forming strong interactions with acceptor residues like aspartate or glutamate in a protein active site. nih.gov
Hydrophobic Interactions: The methyl groups and the aliphatic carbon backbone of the piperazine ring can engage in van der Waals and hydrophobic interactions with nonpolar residues such as leucine, valine, or phenylalanine.
Understanding these interactions at a molecular level provides a rational basis for the observed biological activity of piperazine derivatives and guides the design of new, more effective molecules. nih.govnih.gov
| Interaction Type | Ligand Moiety Involved | Potential Interacting Substrate/Catalyst Residue | Significance |
|---|---|---|---|
| Hydrogen Bonding | N1-H+, N4-H+ | Asp, Glu, Ser, Thr (Oxygen atoms) | Directional; crucial for binding specificity and affinity |
| Ionic/Electrostatic | Entire dicationic molecule | Anionic sites (e.g., carboxylate groups) | Long-range attraction; major contributor to binding energy |
| Hydrophobic | C3-Methyl, N1-Methyl, Ring -CH2- | Ala, Val, Leu, Ile, Phe, Trp | Contributes to binding affinity and correct positioning |
| Steric Complementarity | Overall 3D shape | Shape of the binding pocket | Ensures a snug fit, enhancing selectivity |
Density Functional Theory (DFT) Studies on Reaction Pathways and Enantioselectivity
Density Functional Theory (DFT) is a robust computational method used to elucidate reaction mechanisms, predict transition state structures, and calculate activation energies. nih.gov For reactions involving chiral catalysts or ligands derived from (S)-1,3-Dimethylpiperazine, DFT is particularly valuable for understanding the origin of enantioselectivity.
In asymmetric catalysis, a chiral ligand directs a reaction to preferentially form one enantiomer over the other. This selectivity arises from the energy difference between the diastereomeric transition states leading to the (R) and (S) products. DFT calculations can model these transition states and compute their relative free energies (ΔG‡). A lower activation energy for one pathway explains the predominance of the corresponding enantiomeric product.
For example, if a catalyst incorporating the (S)-1,3-Dimethylpiperazine scaffold were used in an asymmetric hydrogenation, DFT could be employed to:
Optimize the geometries of the reactants, catalyst-substrate intermediates, transition states, and products.
Calculate the free energy of the transition states for the formation of both the (R) and (S) products.
Determine the energy difference (ΔΔG‡ = ΔG‡(R) - ΔG‡(S)), which can be used to predict the enantiomeric excess (ee) of the reaction.
These theoretical insights are indispensable for the rational design of more efficient and selective chiral catalysts.
| Parameter | Pathway to (R)-Product | Pathway to (S)-Product | Comment |
|---|---|---|---|
| Transition State | TS-R | TS-S | Diastereomeric transition states |
| Calculated Free Energy of Activation (ΔG‡) | 18.5 kcal/mol | 16.7 kcal/mol | The pathway to the (S)-product is favored |
| Energy Difference (ΔΔG‡) | 1.8 kcal/mol | Corresponds to a high predicted enantioselectivity | |
| Predicted Enantiomeric Ratio (S:R) | ~96:4 | Calculated from ΔΔG‡ at a given temperature |
Note: Data are hypothetical and serve to illustrate the application of DFT in predicting enantioselectivity.
In Silico Design and Prediction of Novel Chiral Piperazine Derivatives
In silico techniques are integral to modern drug discovery and materials science, enabling the design and virtual screening of novel compounds before their synthesis. nih.govresearchgate.net Starting with a core scaffold like (S)-1,3-Dimethylpiperazine, computational methods can be used to systematically explore chemical space to identify derivatives with improved properties. nih.gov
The design process often involves:
Scaffold Hopping and Decoration: The core piperazine ring is "decorated" by adding various substituents at accessible positions (e.g., the N4 nitrogen or available carbons). Large virtual libraries of derivatives can be generated this way.
Virtual Screening: These virtual libraries are screened against a biological target using high-throughput molecular docking to predict binding affinities. nih.gov
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models are built to correlate physicochemical properties and structural descriptors of the molecules with their predicted activity. nih.gov These models can then predict the activity of newly designed compounds.
ADME Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, and Elimination (ADME) properties of the designed compounds, helping to filter for candidates with better drug-like characteristics. nih.govmdpi.com
This iterative cycle of design, prediction, and refinement allows chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources. The chiral nature of the (S)-1,3-Dimethylpiperazine backbone is a key feature that can be exploited to design highly selective ligands.
| Parent Scaffold | Modification Site | Virtual Substituent (R-group) | Property to Evaluate | Computational Method |
|---|---|---|---|---|
| (S)-1,3-Dimethylpiperazine | N4-position | -Benzyl | Binding Affinity (kcal/mol) | Molecular Docking |
| (S)-1,3-Dimethylpiperazine | N4-position | -C(O)Ph | Receptor Selectivity | Comparative Docking |
| (S)-1,3-Dimethylpiperazine | N4-position | -(CH2)2-OH | Aqueous Solubility (logS) | ADME Prediction Algorithm |
| (S)-1,3-Dimethylpiperazine | N4-position | -SO2-Tolyl | Druglikeness (e.g., Lipinski's Rule of 5) | Property Calculation Software |
Advanced Spectroscopic and Crystallographic Characterization for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For (S)-1,3-Dimethylpiperazine dihydrochloride (B599025), both ¹H and ¹³C NMR are critical for confirming the molecular structure and assigning the stereochemistry at the C3 position.
In a typical ¹H NMR spectrum, the protons on the piperazine (B1678402) ring and its methyl substituents would exhibit characteristic chemical shifts and coupling patterns. The protonated nitrogen atoms in the dihydrochloride salt lead to a general downfield shift of adjacent protons compared to the free base. The piperazine ring protons would appear as a series of complex multiplets, while the N-methyl and C-methyl groups would likely appear as distinct singlets or doublets, respectively.
Dynamic processes, such as the chair-to-chair interconversion of the piperazine ring and nitrogen inversion, can significantly influence the appearance of NMR spectra. nih.gov At room temperature, if these conformational changes are rapid on the NMR timescale, the spectrum will show time-averaged signals. However, variable-temperature NMR studies can be employed to probe these dynamics. By lowering the temperature, the rate of interconversion can be slowed, potentially reaching the coalescence point where signals broaden and then resolve into distinct spectra for individual conformers at even lower temperatures. nist.govnist.gov This allows for the determination of the energy barriers for these conformational changes. nih.gov
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the molecule. Crucially, Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) can be used to determine the stereochemical arrangement. For (S)-1,3-Dimethylpiperazine, NOE correlations between the proton of the C3-methyl group and specific protons on the piperazine ring would confirm its relative orientation (axial or equatorial) in the dominant chair conformation. This is a powerful method for confirming the cis or trans relationship between substituents on the ring. ycdehongchem.comchemicalbook.com
Based on data from analogous piperazine derivatives, the expected chemical shifts for (S)-1,3-Dimethylpiperazine dihydrochloride can be predicted. The protonation of the nitrogens and the presence of methyl groups will influence the precise peak positions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on related structures. Actual values may vary depending on the solvent and experimental conditions.
| Atom | Type | Predicted Chemical Shift (ppm) | Expected Multiplicity |
| C3-H | ¹H | 3.0 - 3.5 | Multiplet |
| Ring -CH₂ - | ¹H | 2.8 - 4.0 | Complex Multiplets |
| N1-CH₃ | ¹H | 2.8 - 3.2 | Singlet |
| C3-CH₃ | ¹H | 1.2 - 1.6 | Doublet |
| N -H₂⁺ | ¹H | 9.0 - 12.0 | Broad Singlet |
| C 3 | ¹³C | 50 - 58 | CH |
| Ring C H₂ | ¹³C | 40 - 55 | CH₂ |
| N1-C H₃ | ¹³C | 40 - 48 | CH₃ |
| C3-C H₃ | ¹³C | 15 - 22 | CH₃ |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Assessment
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide information on the stereochemistry of chiral molecules. chemicalbook.com These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral substance. nist.gov
CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A chiral molecule will absorb one circularly polarized component more strongly than the other in the region of an electronic transition, giving rise to a CD signal. nih.gov The resulting spectrum, with its characteristic positive or negative peaks, is known as a Cotton effect. chemicalbook.com The sign and magnitude of the Cotton effect are highly sensitive to the absolute configuration of the molecule and the conformation of the chromophore and its local environment. nih.gov
For this compound, the chromophores are the C-N and N-H bonds, as well as the non-bonding electron pairs on the nitrogen atoms, which have electronic transitions in the far-UV region. The chiral center at C3, bearing a methyl group, creates a chiral environment that perturbs these chromophores. This perturbation results in a non-zero CD spectrum. The (S)-configuration would be expected to produce a distinct Cotton effect, and its enantiomer, the (R)-configuration, would produce a mirror-image spectrum. This makes CD an excellent tool for confirming the enantiomeric purity and absolute configuration of the compound, often by comparing the experimental spectrum to those predicted by computational methods. nist.gov
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. unodc.org An ORD spectrum that passes through an absorption band of a chromophore will show a complex curve with a peak and a trough, which is also referred to as a Cotton effect. researchgate.net A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. chemicalbook.com Like CD, the shape and sign of the ORD curve are directly related to the stereochemistry of the molecule. nih.gov The analysis of the Cotton effect in either CD or ORD can provide definitive proof of the absolute configuration of a chiral center. nih.gov
X-ray Crystallography of this compound and its Metal Complexes
For (S)-1, massaging-Dimethylpiperazine dihydrochloride, a crystallographic analysis would unequivocally confirm its molecular structure and absolute configuration. It is well-established that the piperazine ring, analogous to cyclohexane, strongly prefers a chair conformation in the solid state. nih.govnih.gov In the case of the dihydrochloride salt, the two nitrogen atoms are protonated, forming a piperazinium dication. The crystal structure would be stabilized by a network of intermolecular hydrogen bonds between the ammonium groups (N⁺-H) and the chloride anions (Cl⁻). chemicalbook.com
Based on studies of closely related structures, such as trans-2,5-dimethylpiperazine-1,4-diium salts, the methyl groups are expected to occupy equatorial positions on the chair conformer to minimize steric strain. nih.gov X-ray diffraction would provide the exact bond distances (C-C, C-N) and angles within the ring, as well as the precise geometry of the hydrogen bonding network.
Table 2: Typical Crystallographic Parameters for a Piperazinium Ring in a Chair Conformation Note: These values are representative and based on published crystal structures of related piperazine salts. nih.gov
| Parameter | Description | Typical Value |
| C-N Bond Length | Average length of a carbon-nitrogen single bond | 1.48 - 1.51 Å |
| C-C Bond Length | Length of the carbon-carbon single bond | 1.50 - 1.53 Å |
| C-N-C Bond Angle | Angle within the ring at the nitrogen atom | 110° - 114° |
| N-C-C Bond Angle | Angle within the ring at the carbon atom | 109° - 113° |
| N-H···Cl H-Bond | Hydrogen bond distance between N-H and Chloride | 3.0 - 3.3 Å |
| Ring Conformation | Lowest energy conformation | Chair |
| Substituent Position | Thermodynamically preferred orientation | Equatorial |
Vibrational Spectroscopy (IR, Raman) for Structural Elucidation and Reaction Monitoring
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing the molecular structure of a compound. nih.gov These techniques are complementary and provide a detailed "fingerprint" of the molecule based on the vibrations of its chemical bonds.
For this compound, the IR and Raman spectra are dominated by features characteristic of a protonated secondary amine, a saturated heterocyclic ring, and methyl groups. The protonation of the nitrogen atoms to form the dihydrochloride salt has a profound effect on the spectrum compared to the free amine. The sharp N-H stretching bands typically seen for secondary amines around 3300-3500 cm⁻¹ are replaced by very broad and strong absorption bands at lower frequencies, generally in the 2300-3000 cm⁻¹ range. nih.gov This significant broadening is due to the strong hydrogen bonding between the N⁺-H groups and the chloride anions. nih.gov
This broad N⁺-H stretching region overlaps with the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups, which typically appear between 2850 and 3000 cm⁻¹. The fingerprint region of the spectrum (below 1650 cm⁻¹) contains a wealth of structural information. N⁺-H bending vibrations are expected to appear in the 1500-1620 cm⁻¹ region. Bending vibrations for CH₂ and CH₃ groups (scissoring, twisting, wagging, and rocking) give rise to a series of bands between approximately 1300 and 1475 cm⁻¹. The C-N stretching vibrations, characteristic of the piperazine ring, are typically found in the 1000-1300 cm⁻¹ range. ycdehongchem.com
Vibrational spectroscopy is also an effective tool for reaction monitoring. For instance, during the synthesis of the dihydrochloride salt from the free amine, one could monitor the reaction progress by observing the disappearance of the sharp N-H stretch of the starting material and the concurrent appearance of the broad, low-frequency N⁺-H absorption band characteristic of the product salt.
Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound Note: These are approximate ranges based on data from piperazinium salts and related compounds. nih.govscispace.com
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| N⁺-H Stretching | 2300 - 3000 | Strong, Very Broad | Medium |
| C-H Stretching (CH₃, CH₂) | 2850 - 3000 | Medium-Strong | Strong |
| N⁺-H Bending | 1500 - 1620 | Medium | Weak |
| CH₂ and CH₃ Bending | 1300 - 1475 | Medium-Strong | Medium |
| C-N Stretching | 1000 - 1300 | Medium-Strong | Medium |
| Ring Skeletal Vibrations | 800 - 1200 | Medium | Medium-Strong |
Emerging Research Directions and Future Perspectives in Chiral Piperazine Chemistry
Integration of (S)-1,3-Dimethylpiperazine Dihydrochloride (B599025) in Flow Chemistry and Continuous Synthesis
Continuous flow chemistry is rapidly becoming a transformative technology in chemical synthesis, offering significant advantages over traditional batch processes. mt.commt.com The integration of chiral piperazine (B1678402) synthesis, including that of (S)-1,3-Dimethylpiperazine dihydrochloride, into flow systems presents a promising avenue for process intensification and optimization.
Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields and selectivity. mt.com For the synthesis of chiral molecules, this precise control is crucial for minimizing side reactions and enhancing enantioselectivity. nih.gov The enhanced heat and mass transfer in microreactors can accelerate reaction rates and allow for the use of highly reactive intermediates in a safer manner. nih.gov
Recent advancements have demonstrated the successful application of flow chemistry in the synthesis of chiral amines, often employing immobilized catalysts or enzymes. researchgate.netuva.nl These systems allow for catalyst recycling, reducing costs and environmental impact. While specific studies on the continuous synthesis of this compound are not yet prevalent, the established protocols for other chiral amines can be adapted. For instance, methods like the iridium-catalyzed hydrogenation of pyrazines could be transitioned from batch to flow processes to improve efficiency and scalability. nih.govresearchgate.net
Key Advantages of Flow Chemistry for Chiral Piperazine Synthesis:
| Feature | Benefit in this compound Synthesis |
| Precise Control | Higher enantioselectivity and yield due to optimized temperature and residence time. mt.com |
| Enhanced Safety | Safe handling of hazardous reagents and intermediates. mt.com |
| Scalability | Seamless transition from laboratory-scale to industrial production. nih.gov |
| Automation | Increased reproducibility and reduced manual intervention. |
| Catalyst Immobilization | Facilitates catalyst reuse, leading to more sustainable processes. researchgate.net |
The future of chiral piperazine synthesis will likely see a greater adoption of continuous flow methodologies. Research will focus on developing robust and efficient immobilized catalysts and integrated downstream processing for the continuous production of high-purity this compound and other valuable chiral piperazines.
Application in Supramolecular Chemistry and Directed Self-Assembly
The unique structural and chiral properties of piperazine derivatives make them attractive building blocks for supramolecular chemistry and the design of self-assembling systems. The chirality inherent in molecules like this compound can be transferred to larger, organized structures, leading to materials with novel functions.
Chiral molecules can direct the formation of helical or other complex three-dimensional structures through non-covalent interactions such as hydrogen bonding and π-π stacking. acs.org The piperazine ring, with its two nitrogen atoms, can act as a versatile scaffold for creating ligands that coordinate with metal ions to form chiral multinuclear species. rsc.org These organized assemblies have potential applications in catalysis, chiral recognition, and materials science.
The self-assembly of chiral building blocks can be influenced by various factors, including solvent polarity and temperature, allowing for precise control over the resulting nanostructures. nih.gov While direct applications of this compound in supramolecular chemistry are still an emerging area, its potential as a chiral directing group is significant. It can be incorporated into larger molecules to induce chirality in the final self-assembled structure.
Potential Applications in Supramolecular Chemistry:
| Application Area | Role of this compound |
| Chiral Catalysis | Formation of chiral catalytic pockets in metal-organic frameworks. |
| Chiral Recognition | Development of sensors for the detection of other chiral molecules. |
| Advanced Materials | Creation of materials with unique optical or electronic properties based on chiral nanostructures. drugtargetreview.com |
Future research in this area will likely involve the synthesis of more complex molecules derived from this compound that are designed for specific self-assembly behaviors. The exploration of its role in creating functional supramolecular systems holds considerable promise.
Advancements in Green Solvents and Sustainable Methodologies for Chiral Piperazine Synthesis
The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and fine chemicals, with a focus on reducing waste and using more environmentally benign reagents and solvents. unibo.it The synthesis of chiral piperazines, including this compound, is an area where sustainable methodologies can have a significant impact.
One of the key areas of advancement is the use of biocatalysis. Enzymes such as transaminases, monoamine oxidases, and imine reductases offer highly selective and environmentally friendly routes to chiral amines. semanticscholar.orgresearchgate.netmdpi.com These enzymatic reactions are typically performed in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents. nih.gov Biocatalytic approaches have the potential to produce chiral piperazines with high enantiomeric excess. semanticscholar.org
The development of greener solvents is another important aspect of sustainable synthesis. Replacing traditional volatile organic compounds with alternatives such as ionic liquids, supercritical fluids, or bio-based solvents can significantly reduce the environmental footprint of a chemical process. Research is ongoing to identify suitable green solvent systems for the various steps in chiral piperazine synthesis, from the initial reactions to purification.
Sustainable Approaches for Chiral Piperazine Synthesis:
| Methodology | Advantages for this compound Synthesis |
| Biocatalysis | High enantioselectivity, mild reaction conditions, and reduced waste. mdpi.com |
| Green Solvents | Lower environmental impact and improved process safety. |
| Catalytic Hydrogenation | Atom-efficient method for the synthesis of piperazine rings. dicp.ac.cn |
| Photoredox Catalysis | Use of light to drive reactions, often with high selectivity. mdpi.com |
The future of chiral piperazine synthesis will be characterized by a greater emphasis on sustainability. The integration of biocatalysis, green solvents, and energy-efficient catalytic methods will be crucial for developing economically viable and environmentally responsible processes for producing this compound and other chiral piperazines.
Challenges and Opportunities in Advancing Enantioselective Processes Utilizing Chiral Piperazines
While significant progress has been made in the synthesis and application of chiral piperazines, several challenges and opportunities remain. Advancing enantioselective processes that utilize these molecules requires addressing issues of catalyst efficiency, substrate scope, and the development of novel applications.
One of the primary challenges is the development of highly efficient and selective catalysts for the synthesis of substituted chiral piperazines. mdpi.com While methods like asymmetric hydrogenation have shown promise, there is a continuing need for catalysts that can handle a wider range of substrates and provide even higher levels of enantioselectivity. nih.govdicp.ac.cn The synthesis of polysubstituted piperazines, in particular, remains a difficult task. researchgate.net
The use of chiral piperazines as auxiliaries or ligands in other asymmetric reactions is a significant opportunity. A chiral auxiliary is a temporary stereogenic group that can control the stereochemical outcome of a reaction. wikipedia.orgchemeurope.com this compound could potentially serve as a precursor to such auxiliaries, guiding the formation of new stereocenters in a predictable manner. The development of new chiral ligands based on the piperazine scaffold is also an active area of research, with applications in asymmetric catalysis. semanticscholar.org
Challenges and Opportunities:
The future of enantioselective processes involving chiral piperazines is bright. Overcoming the existing challenges will open up new avenues for the application of these valuable molecules in drug discovery, materials science, and catalysis. The continued exploration of the chemical space around this compound and related compounds will undoubtedly lead to new and exciting discoveries.
Q & A
Q. What are the standard synthesis protocols for (S)-1,3-Dimethylpiperazine dihydrochloride, and how do reaction conditions impact yield and purity?
The synthesis typically involves alkylation or reductive amination of piperazine derivatives. Key steps include:
- Starting materials : Piperazine precursors with methyl groups introduced via alkylating agents (e.g., methyl iodide) under basic conditions.
- Reaction optimization : Temperature (60–80°C), solvent choice (ethanol or methanol for solubility), and reaction time (12–24 hours) are critical for minimizing side products.
- Purification : Recrystallization or column chromatography isolates the dihydrochloride salt, with yields ranging from 60–85% depending on stereochemical control .
- Chirality : Enantiomeric purity is ensured using chiral catalysts or resolution techniques, as the (S)-configuration is pharmacologically relevant .
Q. How is the molecular structure of this compound characterized in academic research?
Structural elucidation employs:
- Spectroscopy :
- X-ray crystallography : Resolves stereochemistry and hydrogen bonding between the piperazine nitrogen and chloride ions .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in water (>100 mg/mL at 25°C due to the dihydrochloride salt) and polar solvents (e.g., DMSO, methanol).
- Stability : Stable at room temperature in dry, airtight containers. Degradation occurs above 150°C or in strongly basic conditions (pH > 9), leading to free base formation .
Advanced Research Questions
Q. How can researchers optimize enantioselective synthesis to improve (S)-isomer yield?
Advanced strategies include:
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) with palladium or ruthenium catalysts achieve >90% enantiomeric excess (ee) .
- Kinetic resolution : Enzymatic methods (lipases or esterases) separate enantiomers during intermediate stages .
- Data-driven optimization : Design of Experiments (DoE) models correlate variables (temperature, pH) with ee and yield .
Q. What methodologies are used to analyze contradictory data in biological activity studies?
Case example: Discrepancies in receptor binding affinity (e.g., σ-1 vs. 5-HT receptors):
- Binding assays : Radioligand competition assays (IC values) under standardized conditions (pH 7.4, 37°C) .
- Molecular docking : Computational models (AutoDock Vina) identify stereospecific interactions; the (S)-isomer shows higher steric complementarity with 5-HT .
- Meta-analysis : Cross-referencing data from >10 studies resolves outliers caused by assay variability .
Q. How do structural modifications influence the compound’s pharmacokinetic properties?
Derivatization studies reveal:
- Methyl group position : 1,3-substitution enhances blood-brain barrier penetration (logP ~0.5) compared to 1,4-substituted analogs (logP ~-0.2) .
- Salt form : Dihydrochloride improves oral bioavailability (>70% in rodent models) vs. free base (<30%) .
- Metabolic stability : Cytochrome P450 (CYP3A4) assays show slower clearance with bulky N-alkyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
